Benzoic acid, 5-amino-2-(decyloxy)-
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Overview
Description
Benzoic acid, 5-amino-2-(decyloxy)- is a bioactive chemical.
Scientific Research Applications
Electrochemical Behavior and Kinetics
- Electrochemical Reduction and Kinetics: The electrochemical reduction of compounds related to Benzoic acid, such as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, reveals significant insights into their behavior. These compounds exhibit a reduction process leading to hydrazo compounds and follow a DISP2 mechanism, ultimately resulting in the formation of 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).
Chemical Transformation and Synthesis
- Acid Hydrolysis and Derivatives Formation: Rapid acid hydrolysis of certain benzoic acid derivatives, like 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles, can lead to the formation of substituted benzoic acids, demonstrating the transformative potential of these compounds in chemical synthesis (Kayukova et al., 2010).
Biosynthesis and Natural Products
- Biosynthesis of Natural Products: 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor related to benzoic acid derivatives, plays a crucial role in the biosynthesis of a wide range of natural products, including various pharmaceuticals. This includes naphthalenic and benzenic ansamycins and the family of mitomycins (Kang, Shen, & Bai, 2012).
Material Science and Stability
- Enhancement in Thermal Stability: Research indicates that the thermal stability of the mesophases of benzoic acid derivatives like 4-n-(decyloxy) benzoic acid can be enhanced through Li ion beam irradiation. This enhancement in stability can have implications for material science applications (Verma, Tripathi, & Dhar, 2013).
Properties
CAS No. |
13737-96-7 |
---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-amino-2-decoxybenzoic acid |
InChI |
InChI=1S/C17H27NO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(18)13-15(16)17(19)20/h10-11,13H,2-9,12,18H2,1H3,(H,19,20) |
InChI Key |
JHDAGEWGMFQUAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |
Appearance |
Solid powder |
13737-96-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, 5-amino-2-(decyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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